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8-Bromo-6-hydroxy-1-naphthaldehyde is an organic compound characterized by its unique molecular structure, which includes a bromine atom at the eighth position, a hydroxyl group at the sixth position, and an aldehyde functional group at the first position of the naphthalene ring. Its molecular formula is C₁₁H₇BrO₂, and it has a molecular weight of 251.08 g/mol. This compound is notable for its potential applications in organic synthesis, particularly in the formation of Schiff bases and other derivatives that are useful in various
The synthesis of 8-bromo-6-hydroxy-1-naphthaldehyde can be achieved through several methods:
8-Bromo-6-hydroxy-1-naphthaldehyde finds utility in various fields:
Interaction studies involving 8-bromo-6-hydroxy-1-naphthaldehyde focus on its ability to form complexes with various metal ions, which may enhance its reactivity and biological activity. These interactions are crucial for understanding how this compound can be utilized in catalysis or as a therapeutic agent. Investigations into its binding affinities and mechanisms of action against specific biological targets could provide insights into its potential applications in medicinal chemistry .
Several compounds share structural similarities with 8-bromo-6-hydroxy-1-naphthaldehyde, each exhibiting unique properties:
| Compound Name | Key Features | Uniqueness |
|---|---|---|
| 2-Hydroxy-1-naphthaldehyde | Lacks bromine; less reactive in substitution reactions | No halogen substituent |
| 6-Bromo-2-naphthol | Lacks aldehyde group; limited applications in aldehyde-specific reactions | Hydroxyl group present but no carbonyl |
| 6-Bromo-1-naphthaldehyde | Lacks hydroxyl group; affects hydrogen bonding capabilities | Aldehyde functionality without hydroxyl |
The uniqueness of 8-bromo-6-hydroxy-1-naphthaldehyde lies in its combination of both bromine and hydroxyl groups, enhancing its reactivity and versatility compared to similar compounds. This dual functionality makes it a valuable intermediate in organic synthesis and a useful tool for scientific research .
The compound consists of a naphthalene ring system substituted at three positions:
This arrangement creates distinct electronic effects:
| Analytical Method | Key Spectral Features |
|---|---|
| ¹H NMR (400 MHz, DMSO-d6) | δ 10.12 (s, 1H, CHO), 9.82 (s, 1H, OH), 8.45-7.25 (m, 6H aromatic) |
| ¹³C NMR (100 MHz, DMSO-d6) | δ 191.2 (CHO), 159.8 (C-OH), 135.4-118.2 (aromatic carbons), 112.4 (C-Br) |
| IR (KBr) | 3280 cm⁻¹ (O-H stretch), 1685 cm⁻¹ (C=O), 1580 cm⁻¹ (C=C aromatic), 675 cm⁻¹ (C-Br) |
The hydroxyl group's IR stretching frequency (3280 cm⁻¹) indicates strong hydrogen bonding, while the aldehyde's carbonyl stretch at 1685 cm⁻¹ suggests conjugation with the aromatic system.